molecular formula C11H10N4O2 B2430926 1-methyl-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1040661-29-7

1-methyl-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2430926
CAS No.: 1040661-29-7
M. Wt: 230.227
InChI Key: HYZYKOUXQZCSJV-UHFFFAOYSA-N
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Description

1-methyl-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Pyridin-3-yl Group: This step involves the coupling of the pyridazine core with a pyridine derivative, often through a nucleophilic substitution reaction.

    Methylation and Oxidation: The final steps include methylation of the nitrogen atom and oxidation to form the 6-oxo group.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis in multiple steps.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the dihydropyridazine ring to a fully aromatic pyridazine.

    Reduction: Reduction of the 6-oxo group to a hydroxyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions on the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

    Oxidation Products: Fully aromatic pyridazine derivatives.

    Reduction Products: Hydroxylated pyridazine derivatives.

    Substitution Products: Halogenated or alkylated pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or binding to DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds with similar core structures but different substituents.

    Pyridine Derivatives: Compounds with a pyridine ring and various functional groups.

Uniqueness

1-methyl-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other pyridazine and pyridine derivatives.

Properties

IUPAC Name

1-methyl-6-oxo-N-pyridin-3-ylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-15-10(16)5-4-9(14-15)11(17)13-8-3-2-6-12-7-8/h2-7H,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZYKOUXQZCSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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